3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol
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Overview
Description
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromopyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amino alcohol.
3-Amino-5-bromopyridin-4-ol: Similar structure but with a hydroxyl group at a different position.
5-Bromonicotinic acid methyl ester: Similar structure but with a methyl ester group instead of an amino alcohol.
Uniqueness
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is unique due to its combination of an amino group, a bromopyridine moiety, and a hydroxyl group. This unique combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research applications.
Biological Activity
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is an organic compound characterized by its unique structural features, including a brominated pyridine ring and an amino alcohol functional group. Its molecular formula is C8H10BrN2O, which allows it to engage in various biological interactions, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure consists of:
- A bromine atom at the 5-position of the pyridine ring.
- An amino group attached to a propan-1-ol moiety.
These features contribute to its chemical reactivity and biological activity, particularly in enzyme interactions and receptor binding.
This compound exhibits potential biological activity through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for therapeutic applications.
- Receptor Binding : Its structural components allow for effective interaction with various biological receptors, influencing cellular responses.
Biological Activity Overview
Research indicates that this compound shows promise in several biological contexts:
Antimicrobial Activity
Studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound are being investigated for their ability to combat bacterial infections, making them potential candidates for antibiotic development.
Anticancer Properties
Preliminary investigations have indicated that this compound may possess anticancer activities. Its interaction with cancer cell lines suggests that it could inhibit cell proliferation, although further studies are needed to elucidate the specific pathways involved .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Pyridin-2-yl)propan-1-ol | Lacks bromine; contains only a pyridine ring | Different reactivity due to absence of halogen |
2-(3-Bromopyridin-2-yl)propan-2-ol | Similar structure but different functional group positioning | Alters chemical properties significantly |
3-(6-Bromopyridin-2-YL)propan-1-amines | Contains an amine instead of an alcohol | May exhibit different biological activities |
This table highlights how variations in halogen positioning and functional groups can lead to distinct chemical behaviors and applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Antimicrobial Studies : Research has shown that derivatives exhibit significant antibacterial activity against various pathogens, suggesting a potential role in developing new antibiotics .
- Cytotoxicity Evaluation : In vitro studies demonstrated that certain analogs can induce cytotoxic effects on cancer cell lines, indicating their potential use in cancer therapy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the amino and hydroxyl groups facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-amino-1-(5-bromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2 |
InChI Key |
ZFJMIYMAZYZIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CCN)O |
Origin of Product |
United States |
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